molecular formula C8H14F2N4 B2726559 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856033-47-0

3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2726559
CAS No.: 1856033-47-0
M. Wt: 204.225
InChI Key: VVTAFNORPSUDMP-UHFFFAOYSA-N
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Description

3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoroethyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with 2,2-difluoroethyl methylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of supercritical fluid technology can enhance the efficiency of the synthesis process by providing a more environmentally friendly and cost-effective method .

Chemical Reactions Analysis

Types of Reactions

3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone derivative, while reduction could produce a difluoroethylamine derivative.

Scientific Research Applications

3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1H-pyrazol-5-amine
  • 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-amine

Uniqueness

The unique structure of 3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, particularly the presence of the difluoroethyl group, distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[[2,2-difluoroethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N4/c1-13(5-7(9)10)4-6-3-8(11)14(2)12-6/h3,7H,4-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTAFNORPSUDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C)CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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